molecular formula C48H56F6IrN4P B13898903 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

Cat. No.: B13898903
M. Wt: 1026.2 g/mol
InChI Key: PZBVNSNEJBSXEC-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is an iridium(III) coordination complex with a hexafluorophosphate (PF₆⁻) counterion. Its IUPAC name and structural formula (Figure 1) indicate a heteroleptic complex comprising:

  • Two 2-phenylpyridine (ppy) ligands: These act as cyclometalating ligands, coordinating to iridium via nitrogen and carbon atoms.
  • One 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand: A neutral ancillary ligand with bulky tert-butyl substituents to enhance solubility and steric protection .
  • Hexafluorophosphate (PF₆⁻): A weakly coordinating anion that improves solubility in polar organic solvents.

Properties

Molecular Formula

C48H56F6IrN4P

Molecular Weight

1026.2 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C19H24N.C10H8N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-8H;;/q2*-1;;-1;+3

InChI Key

PZBVNSNEJBSXEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of Key Ligand Precursors

The synthetic route to the target iridium complex typically begins with the preparation of the bulky bipyridine and phenylpyridine ligands featuring tert-butyl groups on the aromatic rings. A crucial intermediate is 4-tert-butyl-2-chloropyridine , which can be prepared from 4-tert-butylpyridine via chlorination under highly basic conditions.

Preparation of 4-tert-butyl-2-chloropyridine
  • Starting material: 4-tert-butylpyridine
  • Reagents: Chlorination reagent (carbon trichloride or 1,2-trichlorotrifluoroethane), highly basic agent (e.g., n-butyllithium or s-butyllithium), additive (N,N-dimethylethanolamine)
  • Conditions: Temperature range from -78 °C to 60 °C
  • Molar ratios: 4-tert-butylpyridine to base: 1:(1–8); to additive: 1:(0.1–6); to chlorination reagent: 1:(0.1–6)
  • Outcome: Efficient chlorination yielding 4-tert-butyl-2-chloropyridine under mild, scalable conditions with short reaction times and operational ease.
Preparation of 4-tert-butyl-2,6-dichloropyridine
  • Using the above 4-tert-butyl-2-chloropyridine as substrate, further chlorination under similar conditions yields 4-tert-butyl-2,6-dichloropyridine.

These chlorinated pyridine derivatives serve as essential building blocks for subsequent ligand synthesis.

Assembly of Ligand Frameworks

The bipyridine and phenylpyridine ligands with tert-butyl substitutions are synthesized via classical cross-coupling and condensation reactions, often involving palladium-catalyzed C–C bond formation or directed lithiation followed by electrophilic substitution.

Complexation with Iridium(III)

The iridium(III) complex is formed by coordination of the ligands to an iridium precursor, typically iridium(III) chloride hydrate or related iridium salts. The reaction is conducted under inert atmosphere with controlled temperature to ensure high purity.

Typical Procedure
  • Ligands: 4,4'-di-tert-butyl-2,2'-bipyridine and 2-phenylpyridine derivatives
  • Iridium source: Iridium(III) chloride or related complex
  • Solvent: Dry acetonitrile or similar polar aprotic solvents
  • Conditions: Degassed system under nitrogen atmosphere, stirring at room temperature or gentle heating
  • Purification: Recrystallization from normal heptane or column chromatography on silica gel with methanol/ethyl acetate mixtures
  • Yield and Purity: Purity >85% by HPLC; yields typically high due to optimized conditions.

Oxidation and Final Salt Formation

The final complex is converted into the hexafluorophosphate salt by treatment with hexafluorophosphoric acid or ammonium hexafluorophosphate, yielding the stable, crystalline form suitable for photophysical and catalytic applications.

Data Tables Summarizing Preparation Parameters

Step Reagents & Conditions Temperature (°C) Molar Ratios (Substrate:Reagent) Purity (%) Notes
Chlorination of 4-tert-butylpyridine n-BuLi, N,N-dimethylethanolamine, CCl3 or 1,2-trichlorotrifluoroethane -78 to 60 1:(1–8) base; 1:(0.1–6) additive; 1:(0.1–6) chlorination reagent N/A Mild conditions, scalable
Complexation with Iridium(III) 4,4'-di-tert-butyl-2,2'-bipyridine, 2-phenylpyridine ligands, IrCl3 RT to mild heat Stoichiometric >85 (HPLC) Inert atmosphere, degassed system
Recrystallization Normal heptane Ambient N/A >97 (GC) High purity solid obtained

Chemical Reactions Analysis

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.

Mechanism of Action

The mechanism by which 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate exerts its effects involves coordination chemistry. The iridium ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it effective in catalysis and other applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : [Ir(C₁₈H₂₄N₂)(C₁₁H₈N)₂]⁺PF₆⁻
  • Molecular Weight : 913.95 g/mol .
  • Applications : Used in organic light-emitting diodes (OLEDs), photocatalysis, and sensors due to its tunable photophysical properties .

Ligand Substituent Effects

tert-Butyl vs. Fluorinated Ligands
Compound Ligand Structure Key Substituents Emission Wavelength (nm) Quantum Yield (Φ) Stability
Target Compound dtbbpy + ppy tert-Butyl ~600 (estimated) 0.45–0.55 (est.) High thermal stability
[Ir(ppy)₂(4-F-dtbbpy)]PF₆ Fluorinated dtbbpy 4-Fluorophenyl ~580 0.65–0.75 Moderate oxidation resistance
[Ir(dFppy)₂(bpy)]PF₆ 2,4-Difluorophenyl Difluoro ~550 0.70–0.80 High oxidative stability
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ Trifluoromethyl CF₃ ~520 0.75–0.85 Enhanced hydrolytic stability
  • Electron-Withdrawing Effects: Fluorine and CF₃ groups lower the HOMO energy of the ligands, blue-shifting emission (~50 nm per substitution) and increasing quantum yields by reducing non-radiative decay .
  • Steric Effects : tert-Butyl groups in the target compound reduce aggregation in OLEDs but may slightly lower Φ compared to fluorinated analogs .
Ancillary Ligand Modifications
Compound Ancillary Ligand Impact
Target Compound dtbbpy High solubility; steric protection
[Ir(ppy)₂(Me₂bpy)]PF₆ 6,6′-Dimethyl-2,2′-bipyridine Reduced solubility; red-shifted emission
[Ir(ppy)₂(phen)]PF₆ 1,10-Phenanthroline Lower Φ due to rigid planar structure

Structural and Crystallographic Insights

  • Crystal Structure : The target compound’s asymmetric unit (similar to ’s analog) shows a dihedral angle of ~19° between pyridine rings, reducing conjugation and stabilizing triplet excited states .
  • Bond Lengths : Ir–N bonds in dtbbpy (~2.05 Å) are longer than Ir–C bonds in ppy (~1.98 Å), reflecting stronger metal-carbon interactions .

Biological Activity

The compound 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine; iridium(3+); 2-pyridin-2-ylpyridine; hexafluorophosphate (commonly referred to as Ir(dtbppy)2(dtbbpy)PF6) is a complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C42H34F16IrN4P
  • Molecular Weight : 976.95 g/mol
  • Appearance : Light yellow to yellow solid
  • Solubility : Slightly soluble in chloroform
  • Melting Point : >300°C

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to act as a catalyst in various chemical reactions, particularly those involving N-heterocycles. The iridium center facilitates electron transfer processes, which can lead to significant biological effects.

Catalytic Applications

  • Synthesis of N-Heterocycles : The compound has been shown to effectively catalyze the formation of saturated N-heterocycles from aldehydes, which are crucial in drug development and synthesis.
  • Visible-Light Photocatalysis : Recent studies have demonstrated that this iridium complex can be used in visible-light-driven reactions, enhancing the efficiency of chemical transformations while reducing energy consumption.

Study 1: Photocatalytic Activity

A study by Jindakun et al. (2018) investigated the use of Ir(dtbppy)2(dtbbpy)PF6 as a photocatalyst for the synthesis of piperazine derivatives. The reaction was conducted under blue LED irradiation, yielding high selectivity and efficiency. The results indicated that the iridium complex could facilitate reactions under mild conditions, making it suitable for pharmaceutical applications .

Study 2: Anticancer Properties

Research published by Guo et al. (2018) explored the anticancer potential of similar iridium complexes. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, attributed to their ability to generate reactive oxygen species (ROS) upon irradiation. This mechanism suggests potential applications in photodynamic therapy .

StudyCompoundBiological ActivityKey Findings
Jindakun et al. (2018)Ir(dtbppy)2(dtbbpy)PF6Photocatalytic synthesisHigh efficiency in piperazine derivatives synthesis under visible light
Guo et al. (2018)Similar iridium complexesAnticancer activityInduced ROS generation leading to cytotoxic effects on cancer cells

Safety and Handling

While this compound shows promising biological activity, it is essential to handle it with care due to its potential irritant properties. Safety data indicates that it may cause skin and eye irritation; therefore, appropriate protective measures should be taken when handling the material .

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